3-(2-Chlorophenyl)-5-methyl-1,2-oxazole-4-carbohydrazide
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Overview
Description
3-(2-Chlorophenyl)-5-methyl-1,2-oxazole-4-carbohydrazide is a chemical compound that belongs to the class of oxazole derivatives This compound is characterized by the presence of a chlorophenyl group, a methyl group, and a carbohydrazide moiety attached to an oxazole ring
Scientific Research Applications
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: It has shown potential as an antimicrobial and antiviral agent, with studies indicating its effectiveness against certain bacterial and viral strains.
Medicine: Research has explored its use as an anticonvulsant and analgesic agent, with promising results in preclinical studies.
Industry: The compound is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Safety and Hazards
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Chlorophenyl)-5-methyl-1,2-oxazole-4-carbohydrazide typically involves the reaction of 2-chlorobenzoyl chloride with methyl isocyanate, followed by cyclization with hydrazine hydrate. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the cyclization process.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
3-(2-Chlorophenyl)-5-methyl-1,2-oxazole-4-carbohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazole derivatives with different functional groups.
Reduction: Reduction reactions can convert the carbohydrazide moiety to other functional groups such as amines.
Substitution: The chlorophenyl group can undergo substitution reactions with nucleophiles, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include various oxazole derivatives with modified functional groups, which can exhibit different biological activities and properties.
Mechanism of Action
The mechanism of action of 3-(2-Chlorophenyl)-5-methyl-1,2-oxazole-4-carbohydrazide involves its interaction with specific molecular targets and pathways. For example, its anticonvulsant activity is believed to be mediated through the modulation of voltage-gated sodium and calcium channels, as well as GABA receptors. The compound’s antimicrobial activity may involve the inhibition of key enzymes and disruption of cell membrane integrity.
Comparison with Similar Compounds
Similar Compounds
3-(2-Chlorophenyl)-2,5-dioxo-pyrrolidin-1-yl-acetamides: These compounds share the chlorophenyl group and exhibit similar biological activities, such as anticonvulsant and analgesic effects.
3-(3-Chlorophenyl)-2,5-dioxo-pyrrolidin-1-yl-acetamides: These derivatives also possess similar structural features and pharmacological properties.
Uniqueness
3-(2-Chlorophenyl)-5-methyl-1,2-oxazole-4-carbohydrazide is unique due to its specific oxazole ring structure combined with the carbohydrazide moiety, which imparts distinct chemical reactivity and biological activity. This combination of structural features makes it a valuable compound for further research and development in various scientific and industrial applications.
Properties
IUPAC Name |
3-(2-chlorophenyl)-5-methyl-1,2-oxazole-4-carbohydrazide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10ClN3O2/c1-6-9(11(16)14-13)10(15-17-6)7-4-2-3-5-8(7)12/h2-5H,13H2,1H3,(H,14,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VECXHNOGNQTCGQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C2=CC=CC=C2Cl)C(=O)NN |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10ClN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.67 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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